![molecular formula C44H59N3O2 B12810718 (1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine CAS No. 33310-68-8](/img/structure/B12810718.png)
(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/QE7372000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its significance in workplace safety and health, and its properties are documented to help manage occupational exposure and hazards .
Preparation Methods
The preparation methods for NIOSH/QE7372000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers . The industrial production methods for this compound are designed to ensure safety and efficiency, adhering to established experimental protocols and performance criteria.
Chemical Reactions Analysis
NIOSH/QE7372000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are documented in the NIOSH Chemical Directory . The major products formed from these reactions depend on the specific reagents and conditions applied. The NIOSH Pocket Guide to Chemical Hazards provides key data for understanding these reactions and their outcomes .
Scientific Research Applications
NIOSH/QE7372000 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it is utilized for understanding biological processes and interactions. In medicine, the compound is significant for its role in developing treatments and understanding disease mechanisms. Industrial applications include its use in manufacturing processes and safety assessments .
Mechanism of Action
The mechanism of action of NIOSH/QE7372000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by influencing these targets, leading to various biological and chemical outcomes. Detailed information on its mechanism of action can be found in scientific literature and NIOSH documentation .
Comparison with Similar Compounds
NIOSH/QE7372000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other industrial chemicals. These comparisons highlight its uniqueness in terms of chemical properties, reactions, and applications. Similar compounds include ethanol, acetone, and benzene, among others .
Properties
CAS No. |
33310-68-8 |
|---|---|
Molecular Formula |
C44H59N3O2 |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentan-1-imine |
InChI |
InChI=1S/C44H59N3O2/c1-35(2)31-43(19-21-46-23-27-48-28-24-46,41-17-9-13-37-11-5-7-15-39(37)41)33-45-34-44(32-36(3)4,20-22-47-25-29-49-30-26-47)42-18-10-14-38-12-6-8-16-40(38)42/h5-18,33,35-36H,19-32,34H2,1-4H3 |
InChI Key |
PNGBROVZJNQUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



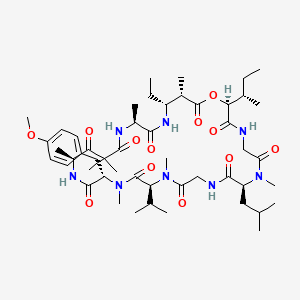

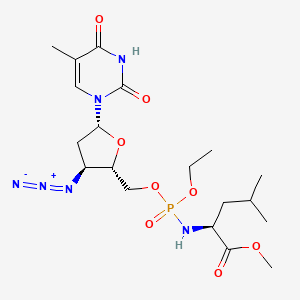

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
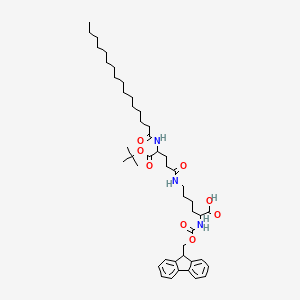
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
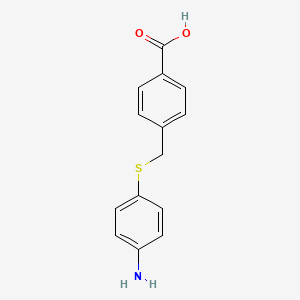
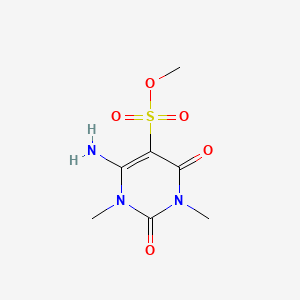
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)


